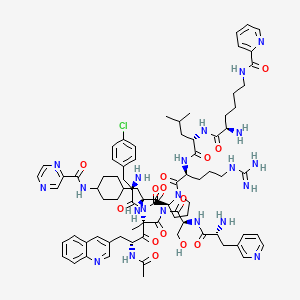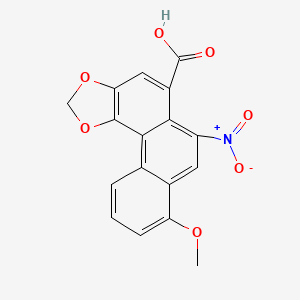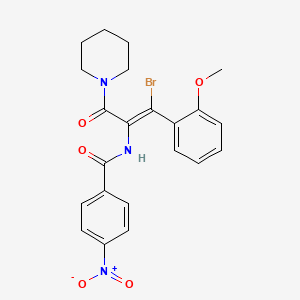
AT-130
描述
AT-130 is a phenylpropenamide derivative known for its potent inhibition of hepatitis B virus (HBV) replication. It is a non-nucleoside inhibitor that effectively suppresses viral DNA synthesis, making it a valuable compound in antiviral research .
科学研究应用
AT-130 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying non-nucleoside inhibitors and their interactions with viral DNA.
Biology: Investigated for its effects on viral replication and cellular processes in hepatoma cells.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections.
Industry: Utilized in the development of antiviral drugs and formulations .
作用机制
AT-130 exerts its effects by inhibiting the synthesis of viral DNA in hepatitis B virus. It targets the viral DNA polymerase enzyme, preventing the replication of the virus. This inhibition is achieved through the binding of this compound to the active site of the enzyme, blocking its activity and reducing viral load .
生化分析
Biochemical Properties
AT-130 plays a significant role in biochemical reactions, particularly in inhibiting HBV DNA synthesis. It exhibits a high affinity for viral DNA synthesis, with an EC50 of 0.13 μM . This compound interacts with various biomolecules, including viral DNA polymerase, but does not directly inhibit the polymerase activity. Instead, it reduces encapsidated HBV DNA and RNA levels without affecting core protein or nucleocapsid production .
Cellular Effects
This compound has profound effects on hepatoma cells, particularly HepG2 cells transduced with HBV baculovirus. It causes a dose-dependent inhibition of wild-type HBV replication, significantly reducing encapsidated HBV DNA at concentrations as low as 2.5 μM . This compound does not exhibit toxicity to HepG2 or Huh-7 cells at concentrations up to 250 μM, indicating its selective action on viral components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with viral components, leading to the inhibition of HBV DNA synthesis. This compound does not inhibit the endogenous DNA polymerase reaction directly but reduces the levels of encapsidated RNA, thereby disrupting the viral replication process . This selective inhibition is crucial for its antiviral activity without affecting host cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over extended periods. This compound maintains its stability and efficacy over a 7-day period, showing consistent inhibition of HBV replication . Long-term studies indicate that this compound does not degrade rapidly, ensuring sustained antiviral activity in vitro.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits HBV replication without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity, which necessitates careful dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes responsible for viral DNA synthesis. It does not affect the host’s metabolic flux or metabolite levels significantly, ensuring that its antiviral action is specific to the viral components .
Transport and Distribution
Within cells, this compound is transported and distributed efficiently, interacting with specific transporters and binding proteins. This ensures its effective localization and accumulation in hepatoma cells, where it exerts its antiviral effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm of hepatoma cells, where it interacts with viral components. Its subcellular localization is crucial for its activity, as it targets the viral replication machinery within the cytoplasmic compartment .
准备方法
Synthetic Routes and Reaction Conditions
AT-130 is synthesized through a series of chemical reactions involving phenylpropenamide derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is then purified and formulated for research use .
化学反应分析
Types of Reactions
AT-130 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products Formed
相似化合物的比较
Similar Compounds
AT-61: Another phenylpropenamide derivative with similar antiviral properties.
Lamivudine: A nucleoside analog used to treat hepatitis B virus infections.
Entecavir: A potent antiviral agent used in the treatment of hepatitis B virus
Uniqueness of AT-130
This compound is unique due to its non-nucleoside mechanism of action, which allows it to inhibit both wild-type and mutant strains of hepatitis B virus. This makes it a valuable tool in antiviral research and a potential candidate for developing new therapeutic agents .
属性
IUPAC Name |
N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIUTYABZMBBME-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
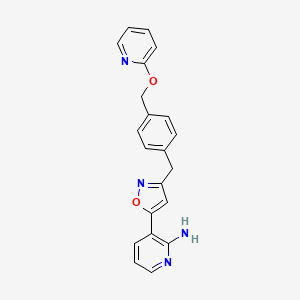
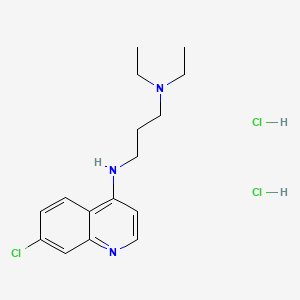
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
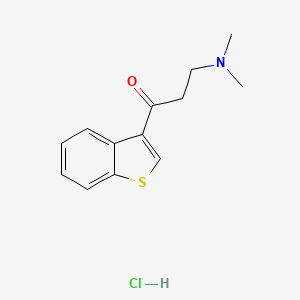

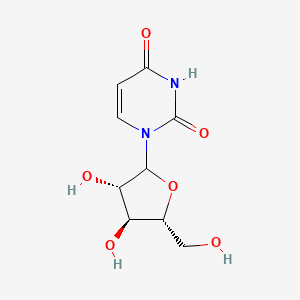
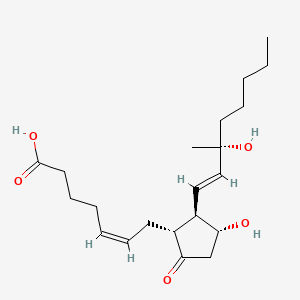
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)

